REACTION_CXSMILES
|
N[C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][N:10]=2)[N:5]=[C:4]([CH2:12][O:13][CH2:14][CH3:15])[N:3]=1.C(O)(=[O:18])C>[OH-].[Na+]>[CH2:14]([O:13][CH2:12][C:4]1[NH:3][C:2](=[O:18])[C:11]2[C:6](=[N:7][CH:8]=[CH:9][N:10]=2)[N:5]=1)[CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC2=NC=CN=C12)COCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is brought slowly to 75° C.
|
Type
|
TEMPERATURE
|
Details
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maintained at this temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
EXTRACTION
|
Details
|
is then extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts are dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The solid residue is recrystallized from ethanol in the presence of Norit
|
Type
|
CUSTOM
|
Details
|
that obtained in Example 1
|
Name
|
|
Type
|
|
Smiles
|
C(C)OCC1=NC2=NC=CN=C2C(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |